N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic, which means they are particularly stable and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the amide group could make the compound polar, which would affect its solubility in different solvents .Scientific Research Applications
Antifungal Activity
Compounds with structural similarities to N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide have been synthesized and tested for their antifungal properties. For instance, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide exhibited significant antifungal activity against various fungi, showcasing the potential of such compounds in developing new antifungal agents (Xue Si, 2009).
Coordination Chemistry
Derivatives of pyridine and pyrazole have been utilized as ligands in coordination chemistry, leading to the formation of complexes with interesting properties. These compounds have been explored for applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, demonstrating the versatility of pyrazole-pyridine derivatives in coordination chemistry (M. Halcrow, 2005).
Pharmacological Applications
The pharmacological characterization of structurally related compounds has revealed potential in treating conditions driven by neutrophil elastase, such as respiratory diseases. For example, a study on a novel oral inhibitor of neutrophil elastase detailed its selectivity and efficacy in reducing lung inflammation and damage, highlighting the therapeutic potential of pyrazole-pyridine derivatives in respiratory diseases (T. Stevens et al., 2011).
Mechanism of Action
Target of Action
The compound N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, also known as N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenylbutanamide, primarily targets the FLT3-ITD and BCR-ABL pathways . These pathways are crucial in the regulation of cell growth and survival, particularly in the context of certain types of leukemia .
Mode of Action
This compound acts as an inhibitor of the FLT3-ITD and BCR-ABL pathways . It binds to these targets and prevents their normal functioning, thereby disrupting the biochemical processes they regulate .
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways play significant roles in the pathogenesis of certain types of leukemia . By inhibiting these pathways, the compound can disrupt the growth and proliferation of cancer cells . The compound has also been found to potently inhibit FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants .
Result of Action
The compound mediates proapoptotic effects on cells by inhibiting the FLT3 and BCR-ABL pathways . This can lead to the death of cancer cells, thereby potentially reducing the progression of the disease .
properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-18(16-7-5-4-6-8-16)20(25)22-12-15-9-10-19(21-11-15)17-13-23-24(2)14-17/h4-11,13-14,18H,3,12H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHLHWZROXYSGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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